REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16][CH3:17])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:18].O1CCOCC1>>[ClH:18].[CH3:17][O:16][CH2:15][CH2:14][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.39 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)CCOC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent of the reaction mixture was evaporated under reduced pressure, and ethanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the solvent of the resultant mixture was evaporated
|
Type
|
ADDITION
|
Details
|
Ethanol and ether were added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COCCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |